molecular formula C21H17N3O2 B2483602 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide CAS No. 897617-56-0

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide

Cat. No. B2483602
CAS RN: 897617-56-0
M. Wt: 343.386
InChI Key: GXYXRTDDABFCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide is a complex organic compound with potential applications in various fields of chemistry and material science. The compound, characterized by a pyrido[1,2-a]pyrimidin core substituted with naphthamide and dimethyl groups, presents an intriguing subject for research due to its unique structure and potential chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and functionalization processes. For instance, compounds with pyrimidine moieties can be synthesized via the reaction of substituted 2-aminopyridines with β-ketocarboxylic esters or through the condensation of diamine derivatives with appropriate ketones or aldehydes in the presence of catalysts (Fülöp et al., 1979).

Molecular Structure Analysis

The molecular structure of similar pyrimidine derivatives is characterized by the orientation of the pyrimidine ring relative to other substituents, such as naphthalene or benzene rings. This orientation can significantly influence the compound's chemical behavior and interaction with other molecules. For example, crystallographic studies have shown that in certain compounds, the pyrimidine ring is inclined to the naphthalene ring system by specific degrees, affecting the overall molecular conformation and properties (Subasri et al., 2017).

Scientific Research Applications

Alzheimer's Disease Research

Research into Alzheimer's disease has explored compounds with pyrimidine structures, similar to N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide, for their potential therapeutic effects. For instance, a study utilized a hydrophobic radiofluorinated derivative of a related compound in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients, demonstrating a novel noninvasive technique for monitoring the development of these pathologies (Shoghi-Jadid et al., 2002).

Antimicrobial and Antifungal Activities

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal potentials. A study on the synthesis of multifunctional 3-(3-(dimethylamino)acryloyl)-2H-naphtho[1,2-b][1,4]oxazin-2-one and its derivatives demonstrated their utility as versatile building blocks for the synthesis of various heterocyclic compounds with potential biological activities, including antimicrobial activities (El Azab & Khaled, 2015). Another study focused on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showing that many of these compounds have good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Synthesis and Reactivity Studies

Studies on the synthesis and reactivity of pyrimidine derivatives have been conducted to explore their potential applications in various fields. Kinetic and mechanistic investigations on the oxidation of N’-heteroaryl unsymmetrical formamidines by permanganate in an aqueous alkaline medium have been performed, providing insights into the reactivity of such compounds (Fawzy & Shaaban, 2014). Additionally, the synthesis of long-chain defective metal string complexes with modulated oligo-α-pyridylamino ligands, involving pyrimidine and naphthyridine-containing triamine ligands, has been reported, highlighting the diverse applications of pyrimidine derivatives in materials science (Ismayilov et al., 2020).

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-6-5-11-24-19(13)22-14(2)18(21(24)26)23-20(25)17-10-9-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYXRTDDABFCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.